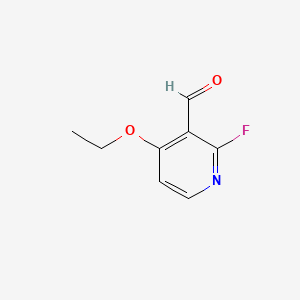![molecular formula C16H16N2O B14018497 n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide CAS No. 5610-75-3](/img/structure/B14018497.png)
n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide: is a chemical compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is a derivative of carbazole, a heterocyclic aromatic organic compound known for its photochemical stability and good hole-transport ability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide typically involves the reaction of 1-methyl-9H-carbazole with ethyl formate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various carbazole derivatives, amine derivatives, and substituted carbazoles .
Applications De Recherche Scientifique
n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other carbazole derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mécanisme D'action
The mechanism of action of n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]acetamide
- n-[2-(3-Ethyl-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide
- 2-(9H-Carbazol-9-yl)ethyl methacrylate
Comparison: Compared to similar compounds, n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide is unique due to its specific formamide functional group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic and photochemical characteristics .
Propriétés
Numéro CAS |
5610-75-3 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
N-[2-(1-methyl-9H-carbazol-2-yl)ethyl]formamide |
InChI |
InChI=1S/C16H16N2O/c1-11-12(8-9-17-10-19)6-7-14-13-4-2-3-5-15(13)18-16(11)14/h2-7,10,18H,8-9H2,1H3,(H,17,19) |
Clé InChI |
FIIDMVZRCJCWME-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1NC3=CC=CC=C23)CCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline](/img/structure/B14018423.png)
![Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate](/img/structure/B14018427.png)

![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)

![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)



